Propanethioamide, 2-isothiocyanato-N,N,2-trimethyl-
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Overview
Description
Propanethioamide, 2-isothiocyanato-N,N,2-trimethyl- is a chemical compound with the molecular formula C6H11NOS.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propanethioamide, 2-isothiocyanato-N,N,2-trimethyl- typically involves the reaction of primary amines with carbon disulfide, followed by the treatment with an appropriate desulfurating agent such as T3P (propane phosphonic acid anhydride). This two-step, one-pot reaction is efficient and yields the desired isothiocyanate compound .
Industrial Production Methods
Industrial production methods for Propanethioamide, 2-isothiocyanato-N,N,2-trimethyl- are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Propanethioamide, 2-isothiocyanato-N,N,2-trimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: It can undergo nucleophilic substitution reactions, where the isothiocyanate group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to optimize yield and selectivity .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Propanethioamide, 2-isothiocyanato-N,N,2-trimethyl- has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Mechanism of Action
The mechanism of action of Propanethioamide, 2-isothiocyanato-N,N,2-trimethyl- involves its interaction with specific molecular targets and pathways. The isothiocyanate group is known to react with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This interaction can disrupt normal cellular functions and induce cell death, making it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Propanethioamide, 2-isothiocyanato-N,N,2-trimethyl- include other isothiocyanates such as phenyl isothiocyanate and allyl isothiocyanate .
Uniqueness
What sets Propanethioamide, 2-isothiocyanato-N,N,2-trimethyl- apart from other isothiocyanates is its unique structural features, which confer distinct chemical reactivity and biological activity. Its trimethyl-substituted structure enhances its stability and reactivity, making it a valuable compound for various applications .
Properties
CAS No. |
61796-06-3 |
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Molecular Formula |
C7H12N2S2 |
Molecular Weight |
188.3 g/mol |
IUPAC Name |
2-isothiocyanato-N,N,2-trimethylpropanethioamide |
InChI |
InChI=1S/C7H12N2S2/c1-7(2,8-5-10)6(11)9(3)4/h1-4H3 |
InChI Key |
JVNPLWNJDAKAJB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=S)N(C)C)N=C=S |
Origin of Product |
United States |
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